An In-depth Technical Guide on the Core Mechanism of Action of (S)-(-)-Verapamil-d3 Hydrochloride
An In-depth Technical Guide on the Core Mechanism of Action of (S)-(-)-Verapamil-d3 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-Verapamil-d3 Hydrochloride is a deuterated levorotatory stereoisomer of Verapamil, a phenylalkylamine class IV antiarrhythmic agent and L-type calcium channel blocker. Verapamil is administered clinically as a racemic mixture of its (S)- and (R)-enantiomers. The (S)-enantiomer, also known as levoverapamil, is established as the more pharmacologically active isomer, exhibiting significantly greater potency in blocking L-type calcium channels than its dextrorotatory counterpart.
This technical guide focuses on the core mechanism of action of (S)-(-)-Verapamil. The key functional aspects are dictated by the (S)-Verapamil molecule. The inclusion of deuterium atoms ("-d3") is a strategic modification primarily designed to alter the compound's pharmacokinetic profile by affecting its metabolism, a concept known as the "kinetic isotope effect". This alteration can lead to a more stable metabolic profile and potentially improved therapeutic characteristics.[1][2] The hydrochloride salt is utilized to enhance the compound's stability and solubility for formulation purposes. Therefore, the fundamental pharmacodynamic mechanism of (S)-(-)-Verapamil-d3 Hydrochloride remains the blockade of L-type calcium channels, driven by the (S)-Verapamil enantiomer.
Core Mechanism of Action: L-Type Calcium Channel Blockade
The primary molecular target of (S)-(-)-Verapamil is the α1 subunit of the L-type voltage-gated calcium channel (CaV1.2), which is predominantly expressed in cardiac myocytes, sinoatrial (SA) and atrioventricular (AV) nodal cells, and vascular smooth muscle cells.[3]
(S)-Verapamil exhibits a state-dependent binding mechanism, showing a higher affinity for the channel in its open and inactivated states compared to the resting state. This property is crucial to its therapeutic efficacy and tissue selectivity. The binding is frequency- and voltage-dependent, meaning its inhibitory effect is more pronounced in tissues that undergo frequent depolarization, such as the rapidly firing cells of the SA and AV nodes and in cardiac muscle during tachycardia.
By binding to a specific site within the pore of the CaV1.2 channel, (S)-Verapamil physically occludes the channel, thereby inhibiting the influx of calcium ions (Ca²⁺) into the cell.[4] This reduction in intracellular Ca²⁺ concentration is the foundational event that leads to its therapeutic effects:
-
Negative Chronotropy: In the SA node, reduced Ca²⁺ influx slows the rate of phase 4 spontaneous depolarization, leading to a decrease in heart rate.
-
Negative Dromotropy: In the AV node, (S)-Verapamil slows conduction velocity and increases the refractory period, which is beneficial in controlling ventricular rate in supraventricular tachyarrhythmias.
-
Negative Inotropy: In cardiac myocytes, the influx of Ca²⁺ during the plateau phase of the action potential triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum (calcium-induced calcium release), which is essential for excitation-contraction coupling. By inhibiting the initial Ca²⁺ influx, (S)-Verapamil reduces the force of myocardial contraction.
-
Vasodilation: In vascular smooth muscle cells, Ca²⁺ influx is a critical step for contraction. Blockade of CaV1.2 channels by (S)-Verapamil leads to smooth muscle relaxation, resulting in vasodilation, reduced peripheral resistance, and a decrease in blood pressure.
Pharmacological Data
While specific IC50 and Kd values for the (S)-(-)-enantiomer are less commonly reported than for the racemic mixture, the available data consistently demonstrate its superior potency. Racemic verapamil exhibits a wide range of IC50 values for L-type calcium channel blockade, generally in the nanomolar to low micromolar range, which is influenced by the experimental conditions.[3] Studies comparing the enantiomers have shown that (S)-Verapamil is approximately 10 to 20 times more potent than (R)-Verapamil in its cardiovascular effects.
| Parameter | Value (Racemic Verapamil) | Notes |
| IC50 (L-type Ca²⁺ Channel) | 250 nM - 15.5 µM[3] | Highly dependent on tissue type, channel state, and experimental conditions (e.g., holding potential, stimulation frequency). |
| Kd ([³H]-Verapamil binding) | ~50 nM (crude cardiac sarcolemma)[5] | Represents binding to high-affinity sites. Other studies have reported values in the low nanomolar to micromolar range depending on the membrane preparation and assay conditions.[6][7] |
| Stereoselectivity | (S)-enantiomer is ~10-20x more potent than (R)-enantiomer | Potency difference observed in electrophysiological and binding studies. |
Signaling Pathways and Physiological Effects
The mechanism of action of (S)-(-)-Verapamil is a direct blockade of an ion channel, which then leads to a cascade of physiological effects by interrupting downstream signaling that is dependent on calcium influx.
Signaling in Cardiac Myocytes
In cardiomyocytes, the influx of Ca²⁺ through CaV1.2 channels is the trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum (SR) via ryanodine receptors (RyR2). This amplified Ca²⁺ signal binds to troponin C, initiating the cross-bridge cycling of actin and myosin, leading to muscle contraction. (S)-Verapamil's blockade of CaV1.2 attenuates this entire process.
Signaling in Vascular Smooth Muscle Cells
In vascular smooth muscle, Ca²⁺ influx through CaV1.2 channels binds to calmodulin. The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, enabling actin-myosin interaction and leading to vasoconstriction. (S)-Verapamil's blockade of this initial Ca²⁺ entry promotes vasodilation.
Experimental Protocols
The characterization of (S)-(-)-Verapamil's mechanism of action relies on key experimental techniques, primarily whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the flow of ions through the CaV1.2 channels in single cells (e.g., isolated cardiomyocytes or cell lines expressing the channel) and to quantify the inhibitory effect of (S)-Verapamil.
Objective: To determine the IC50 of (S)-(-)-Verapamil for CaV1.2 channels.
Methodology:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue, or a cell line (e.g., HEK-293) stably expressing the human CaV1.2 channel subunits is cultured on glass coverslips.
-
Pipette and Solutions: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an internal solution mimicking the intracellular ionic environment (e.g., high K⁺, low Ca²⁺ with EGTA). The external bath solution contains physiological ion concentrations, with Ba²⁺ often substituted for Ca²⁺ to increase current amplitude and reduce calcium-dependent inactivation.
-
Gigaohm Seal and Whole-Cell Configuration: The micropipette is pressed against a cell, and gentle suction is applied to form a high-resistance "gigaohm" seal. A further pulse of suction ruptures the cell membrane under the pipette tip, establishing the whole-cell configuration, where the pipette interior is continuous with the cell cytoplasm.
-
Voltage Clamp Protocol: The cell's membrane potential is clamped at a holding potential where most CaV1.2 channels are in the resting state (e.g., -80 mV). Depolarizing voltage steps (e.g., to +10 mV) are applied to activate the channels, eliciting an inward current. To study use-dependence, these pulses are applied at varying frequencies.
-
Drug Application: A baseline current is recorded. (S)-(-)-Verapamil is then added to the external bath solution at increasing concentrations. The current is recorded at each concentration until a steady-state block is achieved.
-
Data Analysis: The peak inward current amplitude at each drug concentration is measured and normalized to the baseline current. A concentration-response curve is plotted, and the data are fitted with the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density (Bmax) of (S)-(-)-Verapamil to its receptor site on the CaV1.2 channel.
Objective: To determine the equilibrium dissociation constant (Kd) of (S)-(-)-Verapamil for its binding site.
Methodology:
-
Membrane Preparation: Cardiac tissue or cells expressing CaV1.2 are homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in sarcolemma. Protein concentration of the membrane preparation is determined.
-
Assay Setup (Competition Binding):
-
A fixed concentration of a radiolabeled ligand that binds to the phenylalkylamine site (e.g., [³H]-Verapamil) is used.
-
A series of tubes is prepared, each containing the membrane preparation, the radioligand, and buffer.
-
Increasing concentrations of unlabeled ("cold") (S)-(-)-Verapamil are added to these tubes.
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass-fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through. The filters are then washed quickly with ice-cold buffer to remove non-specifically bound ligand.
-
Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined from samples containing a high concentration of unlabeled ligand that saturates all specific binding sites.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the concentration of unlabeled (S)-Verapamil.
-
The IC50 (concentration of unlabeled drug that displaces 50% of the radioligand) is determined by fitting the data to a sigmoidal curve.
-
The Kd for (S)-Verapamil is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The mechanism of action of (S)-(-)-Verapamil-d3 Hydrochloride is fundamentally centered on the stereoselective, high-affinity blockade of L-type (CaV1.2) voltage-gated calcium channels by its (S)-Verapamil component. Its state-dependent binding allows for a potent and targeted inhibition of calcium influx in cardiovascular tissues, leading to reduced heart rate, slowed AV nodal conduction, decreased myocardial contractility, and systemic vasodilation. The deuteration of the molecule is a pharmacokinetic enhancement intended to improve metabolic stability without altering the core pharmacodynamic interaction with the calcium channel. A thorough understanding of this mechanism, quantified through electrophysiological and binding assays, is essential for its rational use in research and clinical applications.
References
- 1. Pharmacokinetics and pharmacodynamics of two formulations of verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of verapamil binding sites in cardiac membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]-verapamil binding to rat cardiac sarcolemmal membrane fragments; an effect of ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-affinity binding sites for [3H] verapamil in cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
